(2R)-7-chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide (Valemetostat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valemetostat, also known as valemetostat tosilate, is a novel therapeutic compound developed by Daiichi Sankyo Company, Limited. It is a selective dual inhibitor of the enzymes enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are involved in the regulation of gene expression through histone methylation, which plays a crucial role in the development and progression of various cancers, including non-Hodgkin lymphomas and adult T-cell leukemia/lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valemetostat is synthesized through a multi-step chemical process. The synthesis involves the formation of a benzodioxole core structure, followed by the introduction of various functional groups, including a chloro group, a dimethylamino group, and a carboxamide group. The key steps in the synthesis include:
- Formation of the benzodioxole core.
- Introduction of the chloro group through a chlorination reaction.
- Addition of the dimethylamino group via a nucleophilic substitution reaction.
- Formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
The industrial production of valemetostat involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity of the final product. The production process includes rigorous quality control measures to ensure that the compound meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Valemetostat undergoes various chemical reactions, including:
Oxidation: Valemetostat can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Valemetostat can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of valemetostat. These derivatives can have different biological activities and properties, which can be explored for potential therapeutic applications .
Scientific Research Applications
Valemetostat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Valemetostat is used as a tool compound to study the role of EZH1 and EZH2 in gene regulation and epigenetics.
Biology: The compound is employed in biological research to investigate the mechanisms of histone methylation and its impact on cellular processes.
Medicine: Valemetostat is being developed as a therapeutic agent for the treatment of various cancers, including non-Hodgkin lymphomas and adult T-cell leukemia/lymphoma. .
Mechanism of Action
Valemetostat exerts its effects by inhibiting the histone-lysine N-methyltransferases EZH1 and EZH2. These enzymes are responsible for the tri-methylation of lysine 27 on histone H3 (H3K27me3), a modification that leads to the repression of tumor suppressor genes. By inhibiting EZH1 and EZH2, valemetostat reduces the levels of H3K27me3, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation . The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Valemetostat is unique in its dual inhibition of both EZH1 and EZH2, which distinguishes it from other similar compounds that target only one of these enzymes. Some similar compounds include:
Tazemetostat: An EZH2 inhibitor approved for the treatment of epithelioid sarcoma and follicular lymphoma.
GSK126: A selective EZH2 inhibitor used in preclinical studies for various cancers.
EPZ-6438:
Valemetostat’s dual inhibition mechanism provides a broader therapeutic potential by targeting both EZH1 and EZH2, which can compensate for each other’s activity in cancer cells .
Properties
Molecular Formula |
C26H34ClN3O4 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18,20H,7-10,13H2,1-6H3,(H,28,31)/t17?,18?,20?,26-/m1/s1 |
InChI Key |
KPEYOBFEFKAZRX-UCMPUSQISA-N |
Isomeric SMILES |
CC1=CC(=NC(=O)C1CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=O)C1CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.